molecular formula C5H8N4O2 B12876761 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide

4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B12876761
M. Wt: 156.14 g/mol
InChI Key: RYYLTQHFXUUCDD-UHFFFAOYSA-N
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Description

4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1H-pyrazole-3-carboxamide with formaldehyde in the presence of a base to introduce the hydroxymethyl group at the 5-position. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 4-amino-5-(carboxymethyl)-1H-pyrazole-3-carboxamide.

    Reduction: this compound derivatives with reduced functional groups.

    Substitution: Various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The hydroxymethyl and amino groups can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-amino-5-(hydroxymethyl)-2-methylpyrimidine: Another compound with a similar structure but different ring system.

    4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid: A derivative with a carboxylic acid group instead of a carboxamide group.

Uniqueness

4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C5H8N4O2/c6-3-2(1-10)8-9-4(3)5(7)11/h10H,1,6H2,(H2,7,11)(H,8,9)

InChI Key

RYYLTQHFXUUCDD-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=NN1)C(=O)N)N)O

Origin of Product

United States

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